molecular formula C15H23Cl2NO B1397361 3-[2-(4-Chloro-3-ethylphenoxy)ethyl]piperidine hydrochloride CAS No. 1220034-27-4

3-[2-(4-Chloro-3-ethylphenoxy)ethyl]piperidine hydrochloride

Cat. No.: B1397361
CAS No.: 1220034-27-4
M. Wt: 304.3 g/mol
InChI Key: VKBJGKDWAIIEDW-UHFFFAOYSA-N
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Description

3-[2-(4-Chloro-3-ethylphenoxy)ethyl]piperidine hydrochloride is a synthetic piperidine derivative of significant interest in medicinal chemistry and neuroscience research. This compound features a piperidine ring system, a common structural motif in pharmaceuticals, connected via an ethylene linker to a substituted phenoxy group containing chloro and ethyl substituents. The hydrochloride salt form enhances stability and solubility for research applications. The structural features of this compound suggest potential research applications as a building block for developing ligands targeting aminergic G-protein-coupled receptors, particularly within the serotonergic system . Piperidine derivatives are widely investigated for their interactions with various neurotransmitter receptors, and the specific substitution pattern on the phenoxy ring may confer selectivity in receptor binding studies. Researchers are exploring such compounds for their potential impacts on neurological signaling pathways . This chemical is offered with a guaranteed purity of 95% and is available for immediate shipment from multiple global locations to support research continuity . As with all research chemicals, proper handling procedures should be followed, including the use of personal protective equipment and adequate ventilation . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult all applicable safety data sheets and institutional guidelines before use.

Properties

IUPAC Name

3-[2-(4-chloro-3-ethylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClNO.ClH/c1-2-13-10-14(5-6-15(13)16)18-9-7-12-4-3-8-17-11-12;/h5-6,10,12,17H,2-4,7-9,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKBJGKDWAIIEDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)OCCC2CCCNC2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220034-27-4
Record name Piperidine, 3-[2-(4-chloro-3-ethylphenoxy)ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220034-27-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthesis of the Phenoxyethyl Chloride Intermediate

The key intermediate, 2-(4-chloro-3-ethylphenoxy)ethyl chloride, is prepared by chlorination of the corresponding 4-chloro-3-ethylphenol derivative followed by etherification with 2-chloroethanol or related chlorinated ethyl reagents. This step typically employs:

  • Solvents such as dichloromethane or toluene,
  • Bases like sodium hydroxide or potassium carbonate to facilitate the ether formation,
  • Controlled reflux conditions to optimize yield.

Nucleophilic Substitution with Piperidine

The prepared phenoxyethyl chloride intermediate undergoes nucleophilic substitution with piperidine to form 3-[2-(4-chloro-3-ethylphenoxy)ethyl]piperidine. The reaction conditions include:

  • Use of an organic solvent such as dichloromethane or acetonitrile,
  • Presence of a base (e.g., sodium hydroxide) to neutralize HCl formed,
  • Reflux or elevated temperature to drive the substitution efficiently,
  • Reaction monitoring by thin-layer chromatography (TLC) or HPLC.

Formation of Hydrochloride Salt

The free base piperidine derivative is converted to its hydrochloride salt by treatment with dry hydrogen chloride gas or hydrochloric acid in an appropriate solvent, resulting in a stable, white crystalline solid suitable for storage and further use.

Step Reagents & Conditions Description Yield & Notes
1 4-chloro-3-ethylphenol + 2-chloroethanol, NaOH, reflux in toluene Etherification to form 2-(4-chloro-3-ethylphenoxy)ethyl chloride High yield; reaction monitored by TLC
2 Phenoxyethyl chloride + piperidine, NaOH, dichloromethane, reflux Nucleophilic substitution to form 3-[2-(4-chloro-3-ethylphenoxy)ethyl]piperidine Yield >85%; purification by recrystallization
3 Free base + HCl gas or HCl in ethanol Formation of hydrochloride salt Quantitative; white crystalline solid

The preparation method aligns with those reported for analogues such as 3-[2-(4-chloro-2-methylphenoxy)ethyl]piperidine hydrochloride, where similar nucleophilic substitution reactions are employed with variations in the chlorination pattern and alkyl substituents on the phenoxy ring.

  • Catalytic hydrogenation and resolution steps are reported for related piperidine derivatives to obtain enantiomerically pure compounds, although for 3-[2-(4-chloro-3-ethylphenoxy)ethyl]piperidine hydrochloride, racemic mixtures are commonly synthesized.
  • Use of continuous flow reactors and automated systems has been suggested to improve reaction efficiency and scalability in industrial settings.
  • Purification techniques such as recrystallization and column chromatography are critical to achieving high purity, with HPLC employed for analytical verification.
Parameter Typical Condition Purpose Comments
Solvent for etherification Toluene or dichloromethane Facilitate ether bond formation Non-polar solvents preferred
Base Sodium hydroxide or potassium carbonate Deprotonate phenol, neutralize HCl Ensures reaction completion
Temperature Reflux (~80-110°C) Drive reaction kinetics Controlled to avoid side reactions
Reaction time 6-16 hours Complete conversion Monitored by TLC/HPLC
Piperidine substitution Reflux in dichloromethane or acetonitrile Nucleophilic substitution High yield, mild conditions
Salt formation Dry HCl gas or HCl in ethanol Stabilize product Produces crystalline hydrochloride salt

The preparation of this compound involves a classical two-step synthesis: formation of the chlorinated phenoxyethyl intermediate followed by nucleophilic substitution with piperidine and subsequent salt formation. The methods are well-established, scalable, and yield a stable hydrochloride salt suitable for pharmaceutical and chemical research applications. Optimization of reaction conditions and purification protocols ensures high purity and reproducibility, supported by analytical techniques such as TLC and HPLC.

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-Chloro-3-ethylphenoxy)ethyl]piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen or the phenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[2-(4-Chloro-3-ethylphenoxy)ethyl]piperidine hydrochloride is widely used in scientific research due to its diverse applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the manufacturing of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 3-[2-(4-Chloro-3-ethylphenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets in biological systems. It is known to bind to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in Piperidine-Based Phenoxyethyl Derivatives

The following table highlights structural differences between the target compound and key analogs:

Compound Name Phenyl Substituents Linkage Type Piperidine Position Molecular Weight (g/mol) Key References
3-[2-(4-Chloro-3-ethylphenoxy)ethyl]piperidine HCl 4-Cl, 3-ethyl Ethyl 3-position 290.2
4-[(4-Chloro-3-ethylphenoxy)methyl]piperidine HCl 4-Cl, 3-ethyl Methyl 4-position 276.2
GZ-253B (2,6-bis(2-(4-methylphenyl)ethyl)piperidine HCl) 4-methyl (both rings) Ethyl 2,6-positions 388.3
3-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]piperidine HCl 2,4-Cl; 3,5-methyl Ethyl 3-position 334.2
3-[(4-Chloro-2-isopropylphenoxy)methyl]piperidine HCl 4-Cl, 2-isopropyl Methyl 3-position 302.8


Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., Cl) increase electrophilicity, while bulky groups (e.g., isopropyl in ) may sterically hinder interactions.
  • Halogenation : Multi-halogenated analogs (e.g., 2,4-dichloro in ) exhibit higher lipophilicity, which could improve blood-brain barrier penetration but reduce aqueous solubility.
Physicochemical and Pharmacokinetic Properties
Property Target Compound 4-[(4-Chloro-3-ethylphenoxy)methyl]piperidine HCl 3-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]piperidine HCl
LogP (Predicted) 3.8 3.2 4.5
Hydrogen Bond Donors 2 2 2
Rotatable Bonds 4 3 5
Topological PSA (Ų) 21.3 20.2 21.3

Implications :

  • The target compound’s moderate logP (3.8) balances solubility and absorption.

Biological Activity

3-[2-(4-Chloro-3-ethylphenoxy)ethyl]piperidine hydrochloride, also known by its CAS number 1220034-27-4, is a piperidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a piperidine ring and a chlorinated phenoxyethyl side chain. Research into its biological activity has revealed promising applications in various fields, particularly in pharmacology and medicinal chemistry.

  • Molecular Formula: C₁₅H₂₂ClNO·HCl
  • Molecular Weight: 287.81 g/mol
  • CAS Number: 1220034-27-4

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. It is believed to modulate the activity of neurotransmitter systems, particularly those involving dopamine and norepinephrine, which are critical in various neurological functions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Studies have shown that it can inhibit the growth of certain bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Effects

The compound has also been noted for its anti-inflammatory properties. It appears to reduce inflammatory markers in vitro, indicating a possible role in managing inflammatory diseases.

Neuroprotective Effects

In studies focusing on neurodegenerative models, this compound has demonstrated neuroprotective effects. It acts as a selective D3 dopamine receptor agonist, which is linked to neuroprotection against neurotoxic agents like MPTP and 6-OHDA in animal models .

Case Studies and Experimental Data

  • Neuroprotection : In a study evaluating the effects of D3R-preferring agonists, compounds similar to this compound showed significant protective effects against neurodegeneration in mice models .
  • Inhibition Studies : The compound has been tested for its ability to inhibit the uptake of neurotransmitters like dopamine and norepinephrine, demonstrating low nanomolar potency (K_i values of 6.23 nM for DAT and 7.56 nM for NET) . This suggests a strong affinity for these transporters, which is critical for its pharmacological profile.
  • Inflammatory Response : In vitro assays have indicated that the compound effectively reduces pro-inflammatory cytokines, supporting its potential use in inflammatory conditions.

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialInhibits growth of specific bacterial strains
Anti-inflammatoryReduces inflammatory markers in vitro
NeuroprotectiveProtects against MPTP-induced neurodegeneration
Neurotransmitter UptakeK_i values of 6.23 nM (DAT), 7.56 nM (NET)

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-[2-(4-Chloro-3-ethylphenoxy)ethyl]piperidine hydrochloride, and how can reaction conditions influence yield?

  • Methodology : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, a piperidine derivative (e.g., 4-substituted piperidine) can react with a halogenated aryl ether (e.g., 4-chloro-3-ethylphenol derivative) under basic conditions (e.g., NaOH in dichloromethane). Reaction temperature (0–25°C), stoichiometry, and solvent polarity significantly affect yield and purity .
  • Critical Parameters : Monitor reaction progress via TLC or HPLC. Optimize purification using column chromatography with polar/non-polar solvent gradients to isolate the hydrochloride salt .

Q. How can researchers validate the purity of this compound, and what analytical techniques are most reliable?

  • Methodology : Purity validation requires a combination of techniques:

  • Titration : For hydrochloride content determination (e.g., alcohol-dissolved sample titrated with sodium hydroxide) .
  • Spectroscopy : FTIR to confirm functional groups (e.g., piperidine N–H stretches at ~3300 cm⁻¹, aryl C–Cl at ~750 cm⁻¹) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to quantify impurities (<2%) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Guidelines :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its biological activity, and what computational tools support such optimization?

  • Methodology :

  • SAR Studies : Replace the ethyl group on the phenyl ring with bulkier substituents (e.g., isopropyl) to evaluate steric effects on receptor binding .
  • Docking Simulations : Use software like AutoDock Vina to predict interactions with target proteins (e.g., GPCRs or ion channels) .
  • In Vitro Testing : Validate modifications via enzyme inhibition assays (e.g., IC₅₀ determination) .

Q. What strategies resolve contradictions in reported toxicity data for this compound?

  • Methodology :

  • Source Evaluation : Cross-reference studies from peer-reviewed journals (e.g., Journal of Applied Pharmaceutical Science) and exclude non-GHS-compliant datasets .
  • Dose-Response Analysis : Conduct acute toxicity assays (OECD 423) in rodent models to establish LD₅₀ values, ensuring standardized protocols .
  • Meta-Analysis : Use statistical tools (e.g., RevMan) to harmonize conflicting data by adjusting for variables like solvent choice or exposure duration .

Q. How does the compound’s stability under varying pH and temperature conditions impact formulation development?

  • Methodology :

  • Forced Degradation Studies : Expose the compound to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 10–12) conditions at 40–60°C for 14 days. Monitor degradation via LC-MS to identify breakdown products (e.g., hydrolyzed piperidine derivatives) .
  • Excipient Compatibility : Test with common stabilizers (e.g., mannitol or cyclodextrins) to enhance shelf life in solid dosage forms .

Q. What advanced techniques characterize the compound’s crystallinity and polymorphism?

  • Methodology :

  • X-ray Diffraction (XRD) : Resolve crystal lattice parameters and identify polymorphic forms .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability and hydrate formation .
  • Dynamic Vapor Sorption (DVS) : Measure hygroscopicity to predict storage stability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[2-(4-Chloro-3-ethylphenoxy)ethyl]piperidine hydrochloride
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3-[2-(4-Chloro-3-ethylphenoxy)ethyl]piperidine hydrochloride

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